1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride
Overview
Description
1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN3O3 and its molecular weight is 301.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antineoplastic Agents
An efficient synthesis route was developed for an antineoplastic agent, involving a compound structurally similar to the subject compound, which showed significant activity against a panel of human and animal cancer cell lines. This compound inhibited tubulin polymerization by binding at the colchicine site, indicating its potential application in cancer therapy due to its mechanism of action on microtubule dynamics (Pettit et al., 2003).
Kinetics and Mechanisms in Organic Chemistry
Research into the kinetics and mechanisms of reactions involving compounds similar to the subject compound has provided insights into the reactivity and interaction of nitrophenyl compounds with alicyclic amines. Such studies are foundational in organic synthesis, aiding in the development of new synthetic methodologies and improving existing ones (Castro et al., 2001).
Synthesis of Curcuminoids
A study focused on the synthesis of unsymmetrical mono-carbonyl curcuminoids, incorporating a methoxy-nitrophenyl moiety, demonstrated the potential of these compounds in various applications due to their characterized photophysical and quantum chemical properties. Such research emphasizes the utility of nitrophenyl compounds in the synthesis of complex molecules with potential applications in materials science and pharmacology (Khalid et al., 2020).
Metabolism Studies
In vitro metabolism studies of novel psychoactive substances, including those related to the subject compound, highlight the importance of understanding how such compounds are metabolized in the body. This research aids in the development of analytical methods for detecting these substances in biological samples, which is crucial for clinical and forensic toxicology (Power et al., 2014).
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-14-10-5-7-15(8-6-10)11-3-4-12(16(17)18)13(9-11)19-2;/h3-4,9-10,14H,5-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZXXEUJXSCLDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-50-0 | |
Record name | 4-Piperidinamine, 1-(3-methoxy-4-nitrophenyl)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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